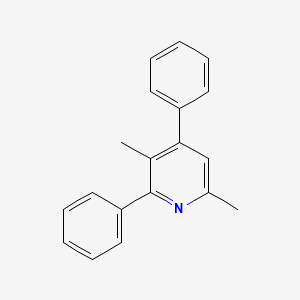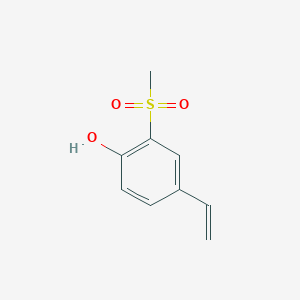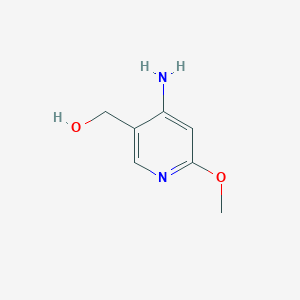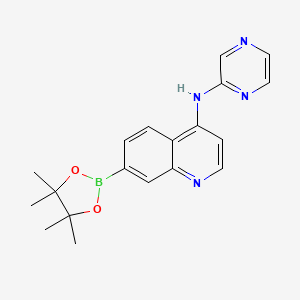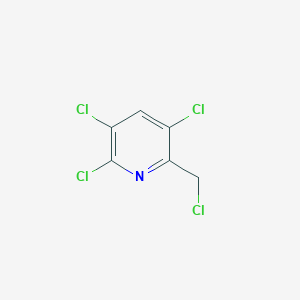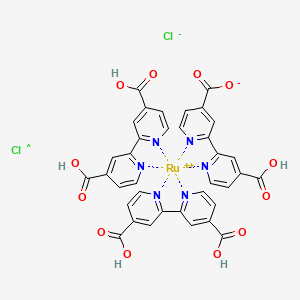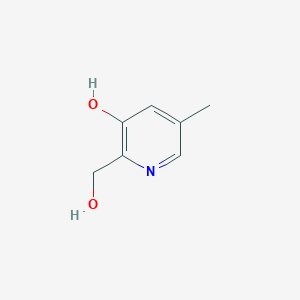
2-(Hydroxymethyl)-5-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxymethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-5-methylpyridine with sodium hydroxide in the presence of water, which leads to the formation of the desired compound. Another approach involves the reduction of 2-formyl-5-methylpyridine using sodium borohydride, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve efficient production.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxyl group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methylpyridin-3-ol
Reduction: 2-Methyl-5-methylpyridin-3-ol
Substitution: 2-(Halomethyl)-5-methylpyridin-3-ol
科学的研究の応用
2-(Hydroxymethyl)-5-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-methylpyridin-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)pyridine: Lacks the methyl group at the fifth position.
5-Methylpyridin-3-ol: Lacks the hydroxymethyl group at the second position.
2-(Hydroxymethyl)-3-hydroxypyridine: Has a hydroxyl group at the third position but lacks the methyl group at the fifth position.
Uniqueness
2-(Hydroxymethyl)-5-methylpyridin-3-ol is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-3,9-10H,4H2,1H3 |
InChIキー |
WJRJYEAAHHUUIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
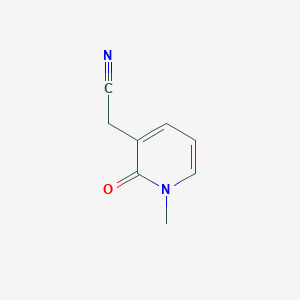


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

